Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Description
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-1,4-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25O5P/c1-25-29(24,26-2)18-21-15-22(27-16-19-9-5-3-6-10-19)13-14-23(21)28-17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZZTJXQSSAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434389 | |
| Record name | Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135203-64-4 | |
| Record name | Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of Phenolic Precursors
The precursor, 2,5-dihydroxybenzyl alcohol, undergoes benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃). This step installs benzyloxy groups at the 2- and 5-positions, yielding 2,5-dibenzyloxybenzyl alcohol. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving >90% conversion.
Phosphorylation with Dimethyl Phosphite
The phosphorylation step involves reacting 2,5-dibenzyloxybenzyl alcohol with dimethyl phosphite (HP(O)(OMe)₂) under acidic catalysis. Concentrated hydrochloric acid (HCl) or toluenesulfonic acid (TsOH) facilitates protonation of the alcohol’s hydroxyl group, converting it into a better-leaving group (water). The phosphorus atom in dimethyl phosphite then performs a nucleophilic attack on the benzyl carbon, forming a P–C bond and yielding the target phosphonate ester.
Mechanistic Pathway:
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Protonation : Acid catalyzes the protonation of the hydroxymethyl group.
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Nucleophilic Substitution : Dimethyl phosphite attacks the electrophilic benzyl carbon, displacing water.
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Deprotonation : The intermediate stabilizes to form the final phosphonate ester.
Step-by-Step Preparation Methods
Synthesis of 2,5-Dibenzyloxybenzyl Alcohol
Reagents :
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2,5-Dihydroxybenzyl alcohol
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Benzyl bromide (2.2 equiv)
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K₂CO₃ (3.0 equiv)
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DMF (solvent)
Procedure :
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Combine 2,5-dihydroxybenzyl alcohol, K₂CO₃, and DMF in a three-necked flask equipped with a reflux condenser.
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Add benzyl bromide dropwise under nitrogen atmosphere.
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Heat at 90°C for 18 hours with vigorous stirring.
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Cool, filter to remove salts, and concentrate under reduced pressure.
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Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 2,5-dibenzyloxybenzyl alcohol as a white solid.
Phosphorylation to this compound
Reagents :
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2,5-Dibenzyloxybenzyl alcohol
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Dimethyl phosphite (1.5 equiv)
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Concentrated HCl (catalyst)
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Toluene (solvent)
Procedure :
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Dissolve 2,5-dibenzyloxybenzyl alcohol and dimethyl phosphite in toluene.
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Add concentrated HCl (5 mol%) and heat the mixture at 110°C under reflux for 24 hours.
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Monitor reaction progress by thin-layer chromatography (TLC).
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After cooling, wash the organic layer with aqueous NaHCO₃ and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate.
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Recrystallize from ethanol/water to obtain the product as a crystalline solid.
Yield : 75–85%
Optimization of Reaction Conditions
Acid Catalyst Screening
The choice of acid significantly impacts reaction efficiency:
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 110 | 24 | 85 |
| H₂SO₄ | 110 | 24 | 72 |
| TsOH | 110 | 24 | 78 |
Hydrochloric acid provides optimal protonation and minimizes side reactions, such as ester hydrolysis.
Solvent Effects
Polar aprotic solvents (e.g., toluene, DMF) enhance reagent solubility and stabilize intermediates. Nonpolar solvents result in slower kinetics due to poor miscibility of dimethyl phosphite.
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅O₅P |
| Molecular Weight | 412.4 g/mol |
| Melting Point | 98–100°C |
| Solubility | Soluble in THF, DCM |
Applications and Derivatives
This compound serves as a precursor for bioactive molecules, including antimicrobial agents and kinase inhibitors. Hydrolysis of the phosphonate ester under acidic conditions (6 M HCl, reflux) yields the corresponding phosphonic acid, a versatile intermediate in medicinal chemistry .
Chemical Reactions Analysis
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate serves as a key intermediate in the synthesis of complex organic molecules. Its phosphonate group allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Key Reactions:
- Oxidation: Can be oxidized to form phosphonic acid derivatives.
- Reduction: Reduction can convert the phosphonate to phosphine oxides.
- Substitution Reactions: The benzyl groups can be replaced with other functional groups using appropriate reagents.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop new pharmaceuticals and study drug interactions. Its ability to interact with biological targets makes it valuable in drug design and development.
Case Study:
A study focused on the synthesis of novel phosphonate derivatives demonstrated that compounds derived from this compound exhibited significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance biological efficacy .
Proteomics
This compound is also employed in proteomics for studying protein structures and functions. Its ability to form stable interactions with proteins aids in elucidating protein dynamics and mechanisms.
Application Example:
In a proteomic study, this compound was used as a labeling agent for mass spectrometry analysis of protein samples. The results highlighted its effectiveness in improving the sensitivity and specificity of protein identification .
Material Science
The compound finds applications in material science for developing new materials with specific properties. Its unique chemical structure allows for modifications that can tailor materials for various applications.
Research Insight:
Recent investigations into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical properties compared to traditional materials. These findings suggest potential uses in high-performance applications such as aerospace and automotive industries .
Mechanism of Action
The mechanism of action of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In proteomics, it can interact with proteins to help elucidate their structures and functions .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₂₃H₂₅O₅P
- Molecular Weight : 412.42 g/mol
- Physical Properties: White powder with a melting point of 62–64°C, soluble in chloroform, dichloromethane, DMSO, and methanol .
Structural Features :
The compound contains a central phosphorus atom bonded to two methoxy groups and a [(2,5-dibenzyloxy)phenyl]methyl moiety. The benzyloxy groups at the 2- and 5-positions of the phenyl ring contribute to steric bulk and electronic modulation, distinguishing it from simpler phosphonates .
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
The table below highlights key differences in substitution patterns and their impacts:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity in nucleophilic reactions, while electron-donating groups (e.g., methoxy) stabilize intermediates and modulate biological activity .
- Steric Influence : The 2,5-dibenzyloxy groups in the target compound create steric hindrance, reducing unwanted side reactions in synthetic pathways compared to less-substituted analogs .
Biological Activity
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with two benzyloxy groups that enhance its solubility and biological activity compared to simpler phosphonates. The presence of these groups may facilitate interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Pharmacological Activities
Research indicates that phosphonates, including this compound, exhibit various biological activities:
- Antibacterial Activity : Phosphonic acids are known for their antibacterial properties. For instance, compounds similar to this compound have been shown to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains .
- Antiviral Activity : Acyclic nucleoside phosphonic derivatives play a significant role in treating DNA viruses and retroviruses. This suggests that this compound may possess similar antiviral properties .
- Potential Genotoxic Effects : Some studies indicate that certain phosphonates may exhibit genotoxic potential. In vitro tests have shown mutagenic and clastogenic effects, although the specific effects of this compound require further investigation .
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, the following pathways are hypothesized based on related compounds:
- Inhibition of Enzymatic Activity : Phosphonates can act as enzyme inhibitors, potentially interfering with metabolic pathways in bacteria or viruses.
- Interaction with Cellular Targets : The structural features of this compound may allow it to bind to specific cellular receptors or enzymes, altering their function.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphonates similar to this compound:
- Antibacterial Efficacy : A study demonstrated that phosphonic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
- Antiviral Activity Against DNA Viruses : Research on acyclic nucleoside phosphonates revealed their effectiveness against viruses such as HIV and herpes simplex virus (HSV). These compounds inhibit viral replication by targeting viral polymerases .
- Genotoxicity Assessment : In vivo studies indicated potential genotoxic effects associated with certain phosphonates. These findings necessitate caution in the therapeutic use of such compounds due to possible adverse effects on genetic material .
Table 1: Biological Activities of Phosphonates
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves photoinduced deformylative phosphonylation. A gram-scale protocol includes using 4DPAIPN (photosensitizer), triethylamine as a base, and dichloromethane (DCM) as the solvent under blue LED irradiation. Post-reaction, purification involves methanol quenching, KF/18-crown-6 treatment to remove byproducts, and column chromatography with ethyl acetate/DCM/methanol gradients .
- Yield Optimization : Key factors include catalyst loading (1 mol% photosensitizer), stoichiometric excess of phosphonate reagents (2.0 equiv.), and strict inert atmosphere control (argon purging). Impurity removal via KF treatment improves purity by eliminating residual siloxanes .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should discrepancies in NMR data be addressed?
- Techniques : ¹H/¹³C NMR and mass spectrometry (EI-MS) are critical. For example, ¹H NMR peaks for the benzyloxy groups appear as multiplets in δ 7.2–7.5 ppm, while the phosphonate methyl groups resonate as singlets near δ 3.7 ppm .
- Data Contradictions : Inconsistent splitting patterns may arise from residual solvents or rotameric equilibria. Ensure thorough drying (MgSO₄/Na₂SO₄) and acquire spectra at controlled temperatures (e.g., 25°C). Cross-validate with high-resolution MS to confirm molecular ion peaks (e.g., m/z 412.42) .
Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?
- Solubility : The compound dissolves in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMSO) but is insoluble in water or hexane .
- Recrystallization : Use a DCM/hexane gradient (1:3 v/v) at –20°C. Slow cooling minimizes inclusion of impurities. Monitor purity via melting point (62–64°C) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this phosphonate in nucleophilic environments?
- Approach : Perform density functional theory (DFT) calculations to model the electrophilicity of the phosphorus center. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic attack. Compare with experimental kinetics in SN2 reactions (e.g., with Grignard reagents) .
- Validation : Correlate computed activation energies with observed reaction rates in THF or DMF. Discrepancies may indicate solvent effects or steric hindrance from benzyloxy groups .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oxidation) during its use as a phosphorylating agent?
- Stability : The compound is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF over DMSO) and inert atmospheres. Additives like molecular sieves (3Å) or triethylamine buffer pH >8 reduce hydrolysis .
- Oxidation Prevention : Avoid strong oxidizers (e.g., peroxides) and store under argon at –20°C. Monitor degradation via ³¹P NMR; a shift from δ 25 ppm (phosphonate) to δ 0 ppm (phosphate) indicates oxidation .
Q. How do structural analogs (e.g., diethyl or diphenyl phosphonates) differ in reactivity, and what mechanistic insights do these comparisons provide?
- Comparative Analysis : Diethyl analogs exhibit slower reaction kinetics due to increased steric bulk, while diphenyl derivatives show enhanced electrophilicity (lower LUMO energy). Mechanistic studies (e.g., kinetic isotope effects) reveal whether rate-determining steps involve P–O cleavage or nucleophilic attack .
- Experimental Design : Synthesize analogs via substituent variation (e.g., replacing benzyloxy with methoxy groups) and compare reaction rates in Pd-catalyzed cross-couplings. Use Hammett plots to quantify electronic effects .
Q. What are the implications of conflicting toxicological data from structurally similar phosphonates for safety protocols?
- Risk Assessment : While the compound lacks direct toxicology data, analogs like diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate show low acute toxicity (LD50 >2000 mg/kg) but potential neurotoxicity. Implement glovebox use, fume hoods, and LC-MS monitoring for airborne traces .
- Contradiction Resolution : Discrepancies in genotoxicity (e.g., Ames test vs. micronucleus assay) require tiered testing: repeat assays with/without metabolic activation (S9 mix) and assess DNA adduct formation via ³²P-postlabeling .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
